5-Amino-3,4-dibutylthiophene-2-carbaldehyde
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Overview
Description
5-Amino-3,4-dibutylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with amino and aldehyde functional groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4-dibutylthiophene-2-carbaldehyde typically involves the condensation of 3,4-dibutylthiophene with an appropriate amino and aldehyde precursor. One common method includes the reaction of 3,4-dibutylthiophene with 5-amino-2-carbaldehyde under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 5-Amino-3,4-dibutylthiophene-2-carboxylic acid.
Reduction: 5-Amino-3,4-dibutylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3,4-dibutylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Amino-3,4-dibutylthiophene-2-carbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
5-Amino-2-carbaldehyde thiophene: Shares the amino and aldehyde functional groups but lacks the butyl substitutions.
3,4-Dibutylthiophene: Lacks the amino and aldehyde functional groups, making it less reactive in biological systems.
Uniqueness: 5-Amino-3,4-dibutylthiophene-2-carbaldehyde is unique due to the presence of both amino and aldehyde groups on a thiophene ring with butyl substitutions.
Properties
CAS No. |
908850-34-0 |
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Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
5-amino-3,4-dibutylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H21NOS/c1-3-5-7-10-11(8-6-4-2)13(14)16-12(10)9-15/h9H,3-8,14H2,1-2H3 |
InChI Key |
GDIQHHVUOCKMQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)N)C=O |
Origin of Product |
United States |
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